2,6-Heptanedione, 3-(triphenylphosphoranylidene)-
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Overview
Description
2,6-Heptanedione, 3-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C25H25O2P This compound is characterized by the presence of a heptanedione backbone substituted with a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Heptanedione, 3-(triphenylphosphoranylidene)- typically involves the reaction of 2,6-heptanedione with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphoranylidene group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 2,6-Heptanedione, 3-(triphenylphosphoranylidene)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Heptanedione, 3-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Substitution: The compound can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
2,6-Heptanedione, 3-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Heptanedione, 3-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its phosphoranylidene group. This group can participate in various chemical reactions, such as nucleophilic addition and substitution, which are crucial for its biological and chemical activities. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5-heptanedione: A β-diketone known for its electronic transport properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: Used as a ligand in the synthesis of stable metal complexes.
Uniqueness
2,6-Heptanedione, 3-(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical reactivity and potential applications compared to other heptanedione derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
193155-13-4 |
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Molecular Formula |
C25H25O2P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)heptane-2,6-dione |
InChI |
InChI=1S/C25H25O2P/c1-20(26)18-19-25(21(2)27)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17H,18-19H2,1-2H3 |
InChI Key |
NVXAPDFMXYRUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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